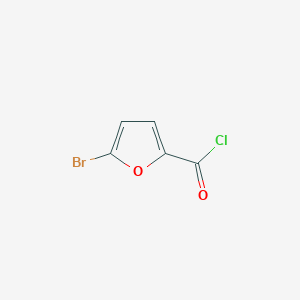
(3'-Ethoxy-biphenyl-3-yl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3’-Ethoxy-biphenyl-3-yl)-acetic acid: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an ethoxy group attached to one of the phenyl rings and an acetic acid moiety attached to the other phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Ethoxy-biphenyl-3-yl)-acetic acid can be achieved through several synthetic routes. One common method involves the following steps:
Biphenyl Formation: The initial step involves the formation of biphenyl through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Ethoxylation: The biphenyl intermediate is then subjected to an ethoxylation reaction to introduce the ethoxy group at the desired position.
Acetic Acid Introduction:
Industrial Production Methods
In an industrial setting, the production of (3’-Ethoxy-biphenyl-3-yl)-acetic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3’-Ethoxy-biphenyl-3-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and aldehydes.
Substitution: Products depend on the nucleophile used and can include amides, ethers, and halogenated derivatives.
Applications De Recherche Scientifique
(3’-Ethoxy-biphenyl-3-yl)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3’-Ethoxy-biphenyl-3-yl)-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl-3-yl-acetic acid: Lacks the ethoxy group, which may affect its chemical properties and biological activities.
(4’-Ethoxy-biphenyl-4-yl)-acetic acid: The position of the ethoxy group is different, which can influence its reactivity and interactions.
(3’-Methoxy-biphenyl-3-yl)-acetic acid: Contains a methoxy group instead of an ethoxy group, leading to differences in polarity and solubility.
Uniqueness
(3’-Ethoxy-biphenyl-3-yl)-acetic acid is unique due to the specific positioning of the ethoxy group and the acetic acid moiety, which can influence its chemical reactivity and potential applications. The presence of the ethoxy group may enhance its solubility in organic solvents and affect its interactions with biological targets.
Propriétés
IUPAC Name |
2-[3-(3-ethoxyphenyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-19-15-8-4-7-14(11-15)13-6-3-5-12(9-13)10-16(17)18/h3-9,11H,2,10H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVWNDCXWUXZNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC=CC(=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374467 |
Source


|
| Record name | (3'-Ethoxy[1,1'-biphenyl]-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
558641-22-8 |
Source


|
| Record name | (3'-Ethoxy[1,1'-biphenyl]-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334050.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid](/img/structure/B1334051.png)












